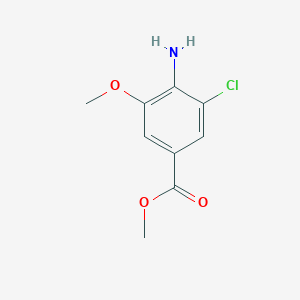

Benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of conventional methods or microwave irradiation . For instance, the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For example, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester has been involved in synthesis research, demonstrating its utility in complex chemical reactions. For instance, it was used in a multi-step synthesis process involving selective methylation, chlorination, hydrolysis, and other reactions to produce radiochemically pure compounds, highlighting its role in producing labeled compounds for research purposes (Standridge & Swigor, 1991).

- Research has also focused on developing efficient synthesis methods for similar compounds. For instance, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester was synthesized from vanillin, demonstrating the potential for creating diverse derivatives of benzoic acid for various applications (Zha Hui-fang, 2011).

Pharmacokinetics and Stability

- The pharmacokinetics of benzoic acid derivatives have been a subject of study. For example, the pharmacokinetics of a similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, was studied in rats to understand its distribution and bioavailability, contributing to the broader understanding of the pharmacokinetics of benzoic acid derivatives (Xu et al., 2020).

- Additionally, research on the stability and protein binding properties of related benzoic acid compounds has been conducted, providing insights into their chemical behavior in biological systems (Nomeir et al., 1994).

Industrial Applications and Process Development

- Benzoic acid derivatives have been the focus in the development of industrial-scale processes. For instance, a key intermediate in the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was prepared from dimethyl terephthalate in a multi-step process, demonstrating the industrial relevance of such compounds (Zhang et al., 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 4-amino-3-chloro-5-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFOVONASLGQND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)

![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)